molecular formula C16H10N2O3S B305797 2-{[5-(2-Furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzonitrile

2-{[5-(2-Furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzonitrile

Cat. No. B305797
M. Wt: 310.3 g/mol
InChI Key: ROBSKVRFSDRCIM-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(2-Furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FTM or FTM-CN, and it is a thiazolidine derivative that exhibits excellent biological activity.

Mechanism of Action

The mechanism of action of FTM-CN is still under investigation. However, it is believed that the compound exerts its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. FTM-CN has also been shown to inhibit the activity of various enzymes, including COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
FTM-CN has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that FTM-CN can inhibit the growth of cancer cells and induce apoptosis. Additionally, FTM-CN has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of FTM-CN is its excellent biological activity, which makes it a promising candidate for various scientific studies. However, FTM-CN is also relatively unstable and can degrade over time, which can limit its use in some applications. Additionally, FTM-CN can be challenging to synthesize in large quantities, which can make it expensive to use in some studies.

Future Directions

There are several future directions for the study of FTM-CN. One area of research involves investigating the potential of FTM-CN as a therapeutic agent for various diseases. Another potential direction is to explore the use of FTM-CN in combination with other compounds to enhance its biological activity. Additionally, further studies are needed to elucidate the mechanism of action of FTM-CN and to identify potential side effects or limitations of its use.

Synthesis Methods

The synthesis of FTM-CN involves the reaction of 2-furylmethylene-2,4-dioxothiazolidine with benzyl cyanide under basic conditions. The resulting compound is then purified using column chromatography to obtain the pure product. This method is relatively simple and efficient, making it a popular approach for synthesizing FTM-CN.

Scientific Research Applications

FTM-CN has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit excellent anti-inflammatory, antioxidant, and anticancer properties. Additionally, FTM-CN has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

2-{[5-(2-Furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzonitrile

Molecular Formula

C16H10N2O3S

Molecular Weight

310.3 g/mol

IUPAC Name

2-[[(5E)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzonitrile

InChI

InChI=1S/C16H10N2O3S/c17-9-11-4-1-2-5-12(11)10-18-15(19)14(22-16(18)20)8-13-6-3-7-21-13/h1-8H,10H2/b14-8+

InChI Key

ROBSKVRFSDRCIM-RIYZIHGNSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CN2C(=O)/C(=C\C3=CC=CO3)/SC2=O)C#N

SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC=CO3)SC2=O)C#N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC=CO3)SC2=O)C#N

Origin of Product

United States

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